
4-Chloro-6-(4-nitrophenoxy)pyrimidine
Overview
Description
4-Chloro-6-(4-nitrophenoxy)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group at position 4 and a nitrophenoxy group at position 6 on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-nitrophenoxy)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-nitrophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the nitrophenol displaces the chlorine atom on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-nitrophenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF or ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 4-Chloro-6-(4-aminophenoxy)pyrimidine.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-Chloro-6-(4-nitrophenoxy)pyrimidine serves as an essential intermediate in the synthesis of more complex organic molecules. Its structure allows for various nucleophilic substitutions, leading to the formation of different substituted pyrimidines depending on the nucleophile employed. This versatility makes it a valuable building block in organic chemistry.
Synthesis of Bioactive Compounds
The compound is instrumental in the synthesis of bioactive compounds, including pharmaceuticals and agrochemicals. It has been utilized in developing novel derivatives with potential therapeutic properties, particularly in anticancer research .
Biological Research
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. Studies have shown that modifications to the pyrimidine structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for further drug development .
Mechanism of Action Studies
Investigations into the mechanism of action have revealed that this compound can interact with specific biological targets, influencing cellular processes. For instance, studies have focused on its role in inhibiting protein kinases associated with diseases like Alzheimer's, highlighting its potential as a therapeutic agent against neurodegenerative disorders .
Medical Applications
Lead Compound for Drug Development
Due to its ability to interact with biological targets effectively, this compound is explored as a lead compound for drug development. Its derivatives are being synthesized and tested for efficacy against various diseases, particularly cancers and neurodegenerative conditions .
Industrial Applications
Agrochemical Production
In the agricultural sector, this compound is used in creating agrochemicals. Its derivatives have shown promise as herbicides and fungicides, contributing to crop protection strategies. The synthesis methods developed for this compound also focus on reducing environmental impacts, aligning with sustainable practices in agrochemical production .
Summary of Findings
The applications of this compound span across several domains:
Application Area | Description |
---|---|
Chemical Synthesis | Intermediate for synthesizing complex organic molecules |
Biological Research | Exhibits antimicrobial and anticancer properties; potential drug candidate |
Medical Applications | Explored as a lead compound for drug development |
Industrial Applications | Used in agrochemical production; focus on sustainability |
Case Studies and Research Insights
- Anticancer Activity : A study demonstrated that novel pyrimidine derivatives showed significant cytotoxic effects on various cancer cell lines. The research highlighted the importance of structural modifications to enhance efficacy .
- Neurodegenerative Disease Targeting : Research focused on the inhibition of MARK4 protein kinase using pyrimidine derivatives indicated promising results for developing anti-Alzheimer's drugs. The study utilized molecular docking and dynamics simulations to support experimental findings .
- Sustainable Agrochemical Development : Innovations in synthesizing this compound emphasize reducing hazardous waste and improving yield during agrochemical production processes, showcasing advancements in environmentally friendly practices .
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-nitrophenoxy)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(4-aminophenoxy)pyrimidine: Similar structure but with an amino group instead of a nitro group.
4-Chloro-6-(4-methoxyphenoxy)pyrimidine: Contains a methoxy group instead of a nitro group.
4-Chloro-6-(4-hydroxyphenoxy)pyrimidine: Contains a hydroxy group instead of a nitro group.
Uniqueness
4-Chloro-6-(4-nitrophenoxy)pyrimidine is unique due to the presence of both a chloro and a nitrophenoxy group, which confer specific chemical reactivity and potential biological activity. The nitro group can be reduced to an amino group, providing a versatile intermediate for further chemical modifications.
Biological Activity
4-Chloro-6-(4-nitrophenoxy)pyrimidine is a synthetic compound belonging to the pyrimidine class, characterized by the presence of a chloro group at position 4 and a nitrophenoxy group at position 6. This unique structure imparts specific chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and biological research.
- Chemical Formula : CHClNO
- Molecular Weight : 253.65 g/mol
- CAS Number : 124041-03-8
Synthesis
The synthesis of this compound typically involves nucleophilic aromatic substitution, where 4-chloropyrimidine reacts with 4-nitrophenol in the presence of a base like potassium carbonate, often using dimethylformamide (DMF) as a solvent. This method allows for the formation of the target compound with good yields.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound, highlighting its ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that this compound exhibits significant growth inhibition across various cancer cell lines, including lung and renal carcinoma cells.
Cell Line | GI% (Growth Inhibition) |
---|---|
HOP-92 (Lung) | 71.8% |
NCI-H460 (Lung) | 66.12% |
ACHN (Renal) | 66.02% |
These findings suggest that the compound may act as a potential lead in the development of new anticancer therapies.
The biological activity of this compound is believed to involve interaction with specific molecular targets within cancer cells. It may inhibit key enzymes or receptors involved in cell cycle regulation and apoptosis, leading to reduced cell viability.
In particular, studies have indicated its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The compound's binding affinity to CDK2 has been demonstrated through molecular docking studies, suggesting it may effectively disrupt cell cycle regulation.
Case Studies
- Study on Renal Carcinoma : A recent study evaluated the cytotoxic effects of this compound on renal carcinoma cell lines (RFX 393). The results showed that treatment with this compound led to significant cell cycle arrest in the G0–G1 phase, indicating its potential to halt cancer cell proliferation.
- Antimicrobial Activity : Beyond its anticancer properties, preliminary investigations have suggested that this compound may also exhibit antimicrobial activity against certain bacterial strains, although further research is needed to elucidate these effects fully.
Comparison with Similar Compounds
When compared to structurally similar compounds, such as 4-Chloro-6-(4-aminophenoxy)pyrimidine and 4-Chloro-6-(4-methoxyphenoxy)pyrimidine, the presence of the nitro group in this compound appears to enhance its biological activity. The nitro group can be reduced to an amino group, allowing for further modifications that could lead to even more potent derivatives.
Compound | Notable Feature |
---|---|
This compound | Nitro group enhances biological activity |
4-Chloro-6-(4-aminophenoxy)pyrimidine | Amino group; less potent than nitro variant |
4-Chloro-6-(4-methoxyphenoxy)pyrimidine | Methoxy group; different reactivity |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-Chloro-6-(4-nitrophenoxy)pyrimidine to maximize yield and purity?
- Methodological Answer : Optimize solvent choice (e.g., DMF or THF for polar intermediates), temperature (60–80°C for nucleophilic substitution), and stoichiometric ratios (1:1.2 molar ratio of chloropyrimidine to 4-nitrophenol). Use anhydrous conditions to prevent hydrolysis. Monitor progress via TLC (Rf values in CHCl3/MeOH 10:1) and purify via column chromatography using silica gel. Yields >70% are achievable with rigorous exclusion of moisture .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Employ multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns. For example, ¹H NMR peaks at δ 6.7–8.1 ppm indicate aromatic protons, while ¹³C NMR at δ 160–165 ppm confirms pyrimidine ring carbons. High-resolution mass spectrometry (HRMS) with <2 ppm error validates molecular weight. Cross-reference with IR for nitro-group stretching (~1520 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Conduct reactions in fume hoods to prevent inhalation of vapors. Store waste in sealed containers labeled for halogenated organics. Partner with certified waste management services for disposal .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and calculate activation energies for substitution at C4 vs. C6. Use Fukui indices to identify electrophilic hotspots. Validate predictions with kinetic isotope effects (KIEs) or Hammett plots using para-substituted nucleophiles .
Q. What strategies resolve contradictory data regarding the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies (40–80°C, pH 3–10) with HPLC monitoring. Use Arrhenius plots to extrapolate degradation rates. For hydrolytic instability at pH >8, propose a base-catalyzed mechanism via LC-MS identification of nitro-phenol byproducts .
Q. What methodologies are recommended for studying the electronic effects of substituents on the reactivity of the pyrimidine ring in this compound?
- Methodological Answer : Synthesize analogs with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the 4-nitrophenoxy moiety. Compare reaction rates in SNAr reactions using UV-Vis kinetics. Correlate substituent σₚ values with rate constants to construct linear free-energy relationships .
Q. How do solvent polarity and coordinating properties influence the reaction kinetics of this compound in cross-coupling reactions?
- Methodological Answer : Test solvents (DMF, DMSO, toluene) in palladium-catalyzed couplings. Use conductivity measurements to assess solvent coordination. Polar aprotic solvents enhance nucleophilicity but may deactivate catalysts via ligand displacement. Optimize using a Design of Experiments (DoE) approach .
Q. What advanced analytical approaches are needed to detect and quantify degradation products of this compound in environmental matrices?
- Methodological Answer : Deploy LC-MS/MS with MRM (multiple reaction monitoring) for trace quantification. Use isotopically labeled internal standards (e.g., ¹³C-pyrimidine) to correct matrix effects. Validate with EPA Method 1694 for wastewater analysis .
Properties
IUPAC Name |
4-chloro-6-(4-nitrophenoxy)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-5-10(13-6-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXIWIUCQFFQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559398 | |
Record name | 4-Chloro-6-(4-nitrophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124041-03-8 | |
Record name | 4-Chloro-6-(4-nitrophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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